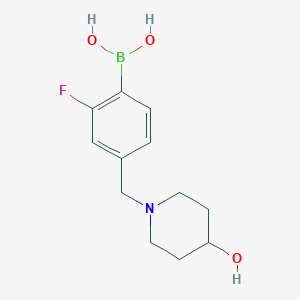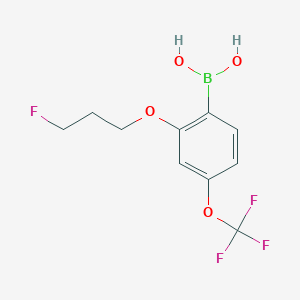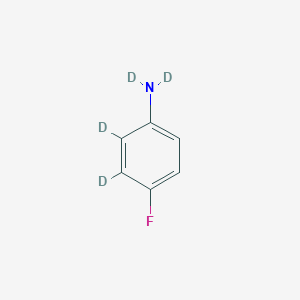
4-フルオロアニリン-2,3,5,6-d4
概要
説明
4-Fluoroaniline-2,3,5,6-d4 is an isotope labelled compound of 4-Fluoroaniline . It is a degradation product of Ezetimibe . It is used as an analytical reagent in the enzymic detection of glucose .
Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline-2,3,5,6-d4 is C6H2D4FN . Its molecular weight is 115.14 .科学的研究の応用
代謝研究
4-フルオロアニリン-2,3,5,6-d4: は、代謝経路を安全な方法で生体内において研究するために、代謝研究で使用されます 。重水素標識により、研究中のシステムの化学的性質を変えることなく、様々な生化学的プロセスにおける化合物の追跡が可能になります。この用途は、疾患メカニズムを理解し、治療戦略を開発するために不可欠です。
有機化学
有機化学では、This compound は、同定、定性および定量分析、検出目的のための化学基準として使用されます 。また、NMR溶媒にも使用され、構造、反応機構、化合物の速度論を調べ、複雑な有機反応に関する洞察を提供します。
環境研究
標識された化合物は、環境研究において重要な役割を果たします。 研究者は、それを用いて、汚染物質や医薬品などの関連化合物の環境運命を追跡し、生態系への影響を評価することができます 。
臨床診断
薬剤エゼチミブの分解産物である4-フルオロアニリンの標識されたアナログとして、This compound は、グルコースの酵素検出に使用されます 。この用途は、臨床設定における診断アッセイの開発とグルコースレベルのモニタリングに不可欠です。
同位体化学
同位体化学では、This compound は、特別な構造上のニーズを満たすために、1対1のカスタム合成に使用されます 。これにより、様々な研究および産業用途のための同位体標識された化合物を生成することができます。
分析試薬
This compound: は、安定同位体標識のために、分析試薬として使用されます。 この特性により、分析化学者にとって、物質の正確な測定と新しい分析方法の開発における貴重なツールとなります 。
作用機序
Target of Action
It is known that 4-fluoroaniline, a related compound, is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar interactions with its targets
Biochemical Pathways
It’s worth noting that 4-Fluoroaniline has been used in the synthesis of various compounds, indicating its potential involvement in diverse biochemical pathways .
Pharmacokinetics
The physicochemical properties of related compounds suggest they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar effects. More research is needed to fully understand these effects.
Action Environment
It is known to be stable if stored under recommended conditions .
生化学分析
Biochemical Properties
4-Fluoroaniline-2,3,5,6-d4 plays a significant role in biochemical reactions, particularly in the enzymic detection of glucose. It interacts with enzymes such as glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The presence of 4-Fluoroaniline-2,3,5,6-d4 can be detected through its interaction with these enzymes, providing valuable insights into glucose metabolism. Additionally, 4-Fluoroaniline-2,3,5,6-d4 is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Cellular Effects
4-Fluoroaniline-2,3,5,6-d4 affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glucose oxidase affects the cellular metabolism of glucose, leading to changes in energy production and storage. The compound’s impact on gene expression can be observed through its effects on the transcription and translation of genes involved in glucose metabolism .
Molecular Mechanism
The molecular mechanism of 4-Fluoroaniline-2,3,5,6-d4 involves its binding interactions with biomolecules such as enzymes and proteins. It acts as an analytical reagent in the enzymic detection of glucose, where it binds to glucose oxidase and facilitates the oxidation of glucose. This binding interaction leads to the production of gluconic acid and hydrogen peroxide, which can be measured to determine glucose levels. Additionally, 4-Fluoroaniline-2,3,5,6-d4 may inhibit or activate other enzymes involved in metabolic pathways, affecting the overall biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroaniline-2,3,5,6-d4 change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 remains stable under specific conditions, allowing for accurate and consistent biochemical analyses. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of 4-Fluoroaniline-2,3,5,6-d4 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolic pathways. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Studies have shown that there is a threshold effect, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
4-Fluoroaniline-2,3,5,6-d4 is involved in various metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as glucose oxidase, facilitating the oxidation of glucose to gluconic acid and hydrogen peroxide. This interaction provides valuable insights into the metabolic flux and levels of metabolites involved in glucose metabolism. Additionally, 4-Fluoroaniline-2,3,5,6-d4 is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Transport and Distribution
Within cells and tissues, 4-Fluoroaniline-2,3,5,6-d4 is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function in biochemical reactions. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 can be effectively transported and distributed within cells, allowing for accurate biochemical analyses .
Subcellular Localization
The subcellular localization of 4-Fluoroaniline-2,3,5,6-d4 plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and proteins, influencing the overall biochemical reactions. Studies have shown that 4-Fluoroaniline-2,3,5,6-d4 can be localized to specific subcellular compartments, providing valuable insights into its role in biochemical processes .
特性
IUPAC Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-CWYMZFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

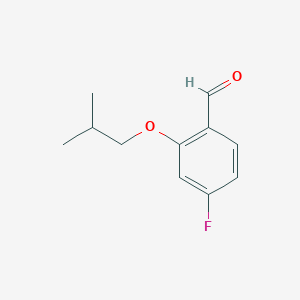
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)


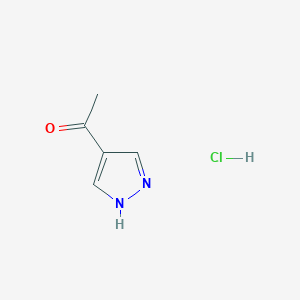
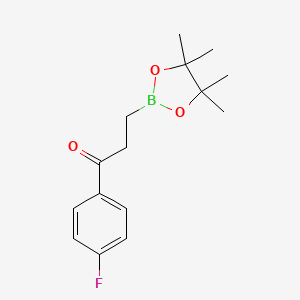
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
